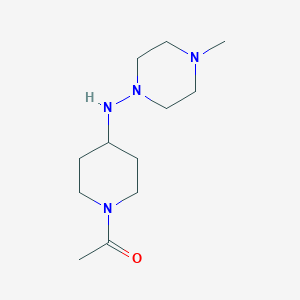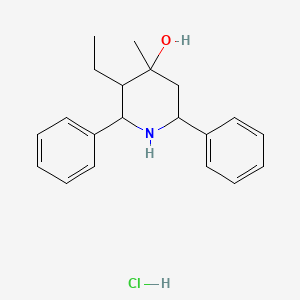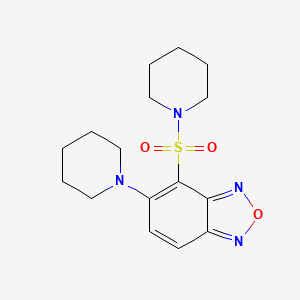![molecular formula C13H10ClN3O B5131284 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5131284.png)
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol acts as a selective inhibitor of cyclin-dependent kinase 5 (CDK5), a protein kinase that plays a crucial role in the development and function of the nervous system. CDK5 is involved in various cellular processes, including neuronal migration, synaptic plasticity, and apoptosis. 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol binds to the ATP-binding site of CDK5 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory properties, and neuroprotective effects. 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has also been shown to inhibit the phosphorylation of tau protein, a protein that is abnormally phosphorylated in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has several advantages for lab experiments, including its high potency and selectivity for CDK5 inhibition. However, 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol, including the development of more potent and selective CDK5 inhibitors, the investigation of the role of CDK5 inhibition in other diseases, and the optimization of the synthesis method for 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves a multistep process that starts with the reaction of 2-chlorobenzaldehyde and ethyl acetoacetate to form 2-(2-chlorophenyl)ethylidene-1,3-dione. This intermediate is then reacted with hydrazine hydrate to form 2-(2-chlorophenyl)hydrazine-1,3-dione. The final step involves the reaction of 2-(2-chlorophenyl)hydrazine-1,3-dione with methyl acetoacetate in the presence of sodium ethoxide to form 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has also been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-8-6-13(18)17-12(15-8)7-11(16-17)9-4-2-3-5-10(9)14/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKICSJPZGZSXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methoxy-3-{2-[(4-methylphenyl)thio]ethoxy}benzene](/img/structure/B5131246.png)
![4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5131253.png)
![2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5131257.png)
![4-bromo-N'-[(4-tert-butylphenoxy)acetyl]benzohydrazide](/img/structure/B5131261.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5131264.png)
![4-[(2-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5131268.png)


![methyl 4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5131290.png)
![N-(2-chlorophenyl)-2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B5131295.png)
![2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5131305.png)
![4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5131309.png)